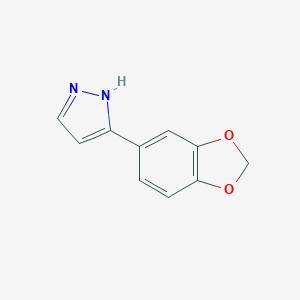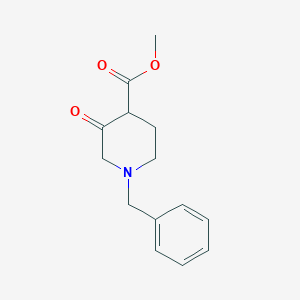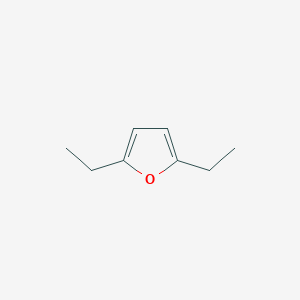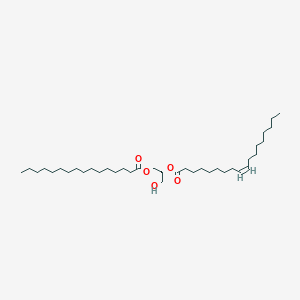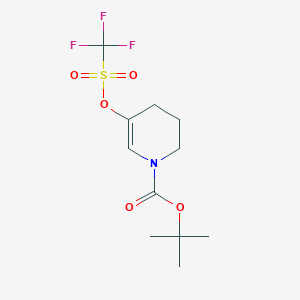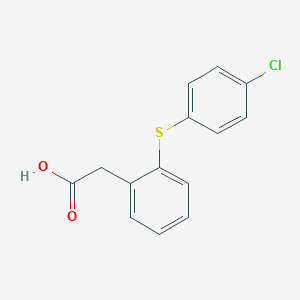
2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid
Descripción general
Descripción
“2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid” is a chemical compound with the molecular formula C14H11ClO2S . It has a molecular weight of 278.75400 . The compound is also known by other synonyms such as “2-[(4-Chlorophenyl)thio]benzeneacetic acid” and "2-[(4-CHLOROPHENYL)THIO]-BENZENEACETIC ACID" .
Molecular Structure Analysis
The molecular structure of “2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid” consists of a two phenyl rings connected by a sulfur atom, with an acetic acid group attached to one of the phenyl rings . The chlorine atom is attached to one of the phenyl rings .Physical And Chemical Properties Analysis
The compound has a density of 1.37±0.1 g/cm3, a boiling point of 434.4±35.0 °C, and a melting point of 116 °C . It has a LogP value of 4.11830, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Pharmacological Profile
- 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, a related compound, is known for inhibiting cyclo-oxygenase and 5-lipoxygenase enzymes. This compound shows potential in treating inflammation, pain, fever, asthma, and inhibiting platelet aggregation without causing gastrointestinal damage in animal models (Laufer et al., 1994).
Synthesis Techniques and Chemical Transformations
- The compound has been involved in Friedel–Crafts acylation reactions under microwave heating, showing a significant increase in yield compared to conventional heating methods. These reactions are vital for producing various ketones (Mahdi et al., 2011).
- Photochemical reactions of similar compounds lead to the formation of thiazoles, thiazolines, and benzonitriles, providing insights into potential synthetic pathways and mechanistic aspects of these transformations (Suzuki et al., 1976).
Biological Activities and Potential Applications
- Derivatives of phenylthiophen, structurally related to the compound , have been explored for their potential biological activities, including antimicrobial properties (Beaton et al., 1976).
- Mesoionic compounds derived from similar chlorophenyl compounds have shown inhibition of enzymes like monoamine oxidase and succinate dehydrogenase, anti-convulsant, and antibacterial activities (2022).
- Organotin(IV) derivatives of related compounds have been synthesized and characterized for their antibacterial and antifungal activities, highlighting their biological significance (Ali et al., 2002).
Antimicrobial and Antitubercular Activities
- Novel phenoxyacetic acid derivatives structurally akin to the compound of interest have been synthesized and found effective against Mycobacterium tuberculosis, indicating potential antimycobacterial applications (Ali & Shaharyar, 2007).
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZICWIASCZNZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335236 | |
| Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid | |
CAS RN |
13459-62-6 | |
| Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



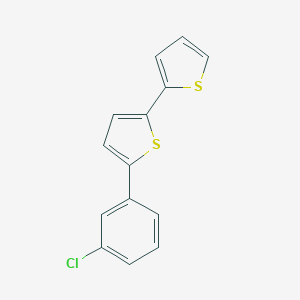
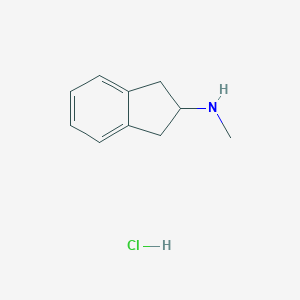
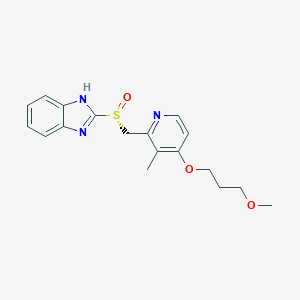
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
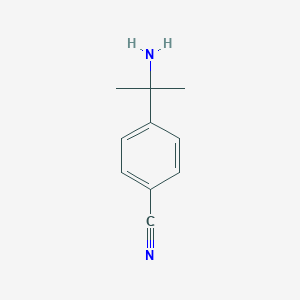
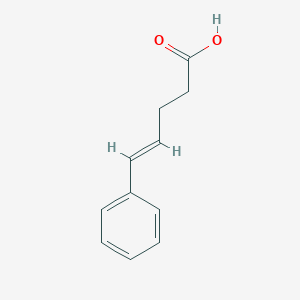
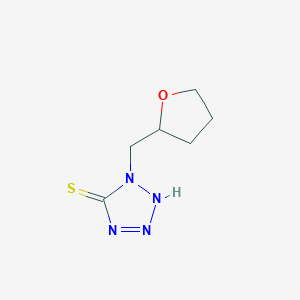
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
